(R)-1-(5-bromopyrimidin-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m1/s1 |
InChI Key |
XTAKQONFXDJSHA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Br)O |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 1 5 Bromopyrimidin 2 Yl Ethanol
Asymmetric Reduction Approaches to Chiral Pyrimidine (B1678525) Alcohols
Asymmetric reduction of prochiral ketones represents one of the most direct and efficient strategies for producing optically active secondary alcohols. nih.gov This transformation involves the addition of two hydrogen atoms across the carbonyl double bond with a high degree of three-dimensional spatial selectivity, yielding one enantiomer in excess. wikipedia.org The two primary methodologies employed for this purpose are biocatalytic reduction, which utilizes enzymes, and asymmetric catalytic hydrogenation, which employs chiral transition metal complexes.
Biocatalytic Reduction of 1-(5-bromopyrimidin-2-yl)ethanone (B1523359) Precursors
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. The use of enzymes, either as isolated proteins or within whole-cell systems, offers high enantioselectivity under mild reaction conditions. youtube.com For the stereoselective reduction of ketones to alcohols, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the catalysts of choice. nih.govnih.gov These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the source of reducing equivalents. nih.gov
The successful biocatalytic reduction of 1-(5-bromopyrimidin-2-yl)ethanone hinges on identifying a suitable enzyme with high activity and stereoselectivity for this specific substrate. The process typically begins with the screening of a diverse library of microorganisms or isolated enzymes. mdpi.com Modern approaches often use recombinant enzymes expressed in host microbes like Escherichia coli, which allows for tailored enzyme properties through protein engineering. nih.gov
A wide variety of enzymes have been identified and engineered for the reduction of challenging ketones. For instance, ketoreductases from sources such as Lactobacillus kefir have been successfully used for the synthesis of other chiral heterocyclic alcohols like (R)-tetrahydrothiophene-3-ol. researchgate.net The initial screening of a panel of ADHs and KREDs against 1-(5-bromopyrimidin-2-yl)ethanone would be performed in small-scale reactions, with the conversion and enantiomeric excess (ee) of the resulting (R)-1-(5-bromopyrimidin-2-yl)ethanol being the key metrics for identifying promising candidates.
| Enzyme Source/Type | Substrate Type | Product Configuration | Typical ee (%) |
| Lactobacillus kefir KRED | Heterocyclic Ketone | (R)-alcohol | >99 |
| Rhodococcus erythropolis ADH | Aromatic Ketone | (S)-alcohol | >99 |
| Engineered KRED | Aromatic Ketone | (S)-alcohol | >99 |
| Weissella cibaria (Whole Cell) | Heteroaromatic Ketone | (S)-alcohol | >99 |
This interactive table summarizes examples of enzymes used in the biocatalytic reduction of various ketones, illustrating the high enantioselectivities achievable. The specific performance would need to be determined experimentally for 1-(5-bromopyrimidin-2-yl)ethanone.
Once a suitable enzyme is identified, the optimization of reaction conditions is crucial to maximize yield, conversion rate, and enantioselectivity. nih.gov Key parameters that are systematically varied include pH, temperature, substrate and catalyst concentration, and agitation speed when using whole-cell biocatalysts. nih.gov
For example, studies on the bioreduction of other heteroaromatic ketones, such as 1-(thiophen-2-yl)ethanone, have shown that optimal conditions can be precisely determined. nih.gov A typical optimization process for the reduction of 1-(5-bromopyrimidin-2-yl)ethanone might reveal that a pH of 6.5-7.0 and a temperature of 25-30 °C provide the best balance of enzyme activity and stability. nih.govnih.gov Substrate concentration is another critical factor, as high concentrations can lead to substrate inhibition or toxicity to whole-cell systems, while low concentrations may result in an economically unviable process.
| Parameter | Range Studied | Optimal Value (Example) | Impact on Reaction |
| pH | 4.5 - 7.5 | 6.5 | Affects enzyme ionization state and activity |
| Temperature (°C) | 25 - 40 | 30 | Influences enzyme stability and reaction rate |
| Incubation Time (h) | 24 - 72 | 48 | Determines reaction completion and potential product degradation |
| Agitation Speed (rpm) | 100 - 200 | 150 | Ensures proper mixing and mass transfer in whole-cell systems |
This interactive table illustrates typical parameters and ranges investigated during the optimization of a whole-cell biocatalytic reduction process. Optimal values are substrate and enzyme-dependent. nih.govresearchgate.net
The integration of biocatalysis with continuous flow technology offers significant advantages over traditional batch processing, including improved productivity, easier scalability, and enhanced process control. rsc.org In a flow biocatalysis setup, the enzyme is typically immobilized on a solid support and packed into a column (a packed-bed reactor). A solution containing the substrate, 1-(5-bromopyrimidin-2-yl)ethanone, and the necessary cofactor is then continuously passed through the reactor.
This approach allows for the efficient reuse of the expensive enzyme, simplifies product purification, and can lead to higher volumetric productivities. rsc.org The application of continuous flow conditions has been shown to improve yield and selectivity in the synthesis of other heterocyclic compounds, such as imidazo[1,2-α]pyrimidines, demonstrating its suitability for pyrimidine-based chemistry. vapourtec.com
Asymmetric Catalytic Hydrogenation of Ketone Precursors
Asymmetric catalytic hydrogenation is a highly efficient and atom-economical method for producing enantiomerically enriched alcohols. nih.govethz.ch The process typically involves the use of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. ethz.chmdpi.com This chiral catalyst creates a three-dimensional environment that forces the hydrogen molecule to add to one face of the ketone's carbonyl group preferentially, leading to the desired enantiomer. nih.gov
The success of asymmetric hydrogenation is critically dependent on the synergy between the transition metal center and the chiral ligand. nih.gov The ligand's structure dictates the chiral environment around the metal, directly influencing the enantioselectivity of the reduction. nih.gov A vast array of chiral ligands has been developed for the asymmetric hydrogenation of ketones.
For heteroaromatic ketones like 1-(5-bromopyrimidin-2-yl)ethanone, ruthenium and iridium catalysts are often employed. nih.govresearchgate.net Ruthenium(II) complexes featuring chiral diphosphine ligands (e.g., BINAP) in combination with chiral diamine ligands (e.g., DPEN) have proven to be highly effective. nih.govwikipedia.org These catalysts operate through a "metal-ligand bifunctional" mechanism, where both the metal and the ligand participate in the hydrogen transfer step. Similarly, half-sandwich iridium complexes with chiral N-sulfonylated diamine ligands are powerful catalysts for this transformation. nih.gov The design of these ligands often involves creating a rigid scaffold that precisely controls the spatial arrangement of substituents, thereby enabling high levels of stereochemical induction. Recent research has also explored the use of more sustainable and earth-abundant metals, such as iron, in catalyst design. rsc.org
| Metal | Chiral Ligand Type | Substrate Example | Result (ee%) |
| Ruthenium (Ru) | (S)-BINAP / (S,S)-DPEN | Aromatic Ketones | up to 99% |
| Iridium (Ir) | MsDPEN–Cp* | Heterocyclic Ketones | up to 99% |
| Rhodium (Rh) | Chiral Diphosphine | Functionalized Ketones | >95% |
| Iron (Fe) | Axially Chiral P,N,N | Aromatic Ketones | Moderate to Good |
This interactive table presents a selection of transition metal catalyst systems used for the asymmetric hydrogenation of various ketones, highlighting the excellent enantioselectivities that can be achieved. nih.govrsc.org
Substrate Scope and Stereoselectivity Control in Pyrimidine Ketone Reductions
The enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis, providing access to valuable chiral secondary alcohols. In the context of producing this compound, the reduction of the corresponding ketone, 5-bromo-2-acetylpyrimidine, is a critical step. The success of this transformation hinges on the choice of catalyst and reaction conditions, which govern both the substrate scope and the degree of stereoselectivity.
Ketoreductases (KREDs) have emerged as powerful biocatalysts for the asymmetric reduction of a wide array of ketones, including heterocyclic variants. nih.govrsc.org The stereoselectivity of these enzymes is intricately linked to the structure of their active sites. nih.gov For instance, mutations within the substrate-binding loop of KREDs can dramatically alter the enzyme's conformational flexibility, thereby influencing which enantiomer of the alcohol is produced. nih.gov In some cases, single point mutations, such as A94F or E145S, have been shown to invert the enantioselectivity of the reduction of certain ketones by modifying the space within the binding pockets. nih.gov
The substrate scope of carbonyl reductases can be quite broad, encompassing aliphatic and aromatic ketones, as well as α- and β-ketoesters. nih.gov A carbonyl reductase from Sporobolomyces salmonicolor (SSCR), for example, demonstrates high activity for the reduction of α-ketoesters. Interestingly, the stereochemical outcome is dependent on the nature of the substrate; aromatic α-ketoesters are reduced to (S)-α-hydroxy esters, while their aliphatic counterparts yield (R)-enantiomers. nih.gov This divergence is attributed to different binding modes of the substrates within the enzyme's active site, leading to hydride transfer to opposite faces of the carbonyl group. nih.gov This enzyme is particularly effective for the reduction of sterically demanding ketones, producing alcohols with excellent optical purity. nih.gov Such findings are pertinent to the reduction of substituted pyrimidine ketones, where the electronic and steric properties of the pyrimidine ring and its substituents will influence binding and, consequently, stereoselectivity.
Control over stereoselectivity in the reduction of pyrimidine ketones can be achieved by carefully selecting the enzyme and potentially engineering its active site to favor the desired (R)-enantiomer. The interplay between the substrate's structure and the catalyst's chiral environment is paramount in achieving high enantiomeric excess (ee).
Enantioselective Alkylation of Pyrimidine-5-carbaldehydes with Organometallic Reagents
An alternative and widely studied approach to chiral pyrimidine alcohols is the enantioselective addition of organometallic reagents to pyrimidine aldehydes. This method builds the chiral center by forming a new carbon-carbon bond.
Dialkylzinc Additions in the Presence of Chiral Amino Alcohol Catalysts
The addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, is a classic and effective method for the synthesis of chiral secondary alcohols. wikipedia.orgnih.gov This reaction has been extensively studied for a variety of aldehydes, including pyrimidine-5-carbaldehyde (B119791). researchgate.netresearchgate.net The choice of the chiral amino alcohol ligand is crucial for inducing high enantioselectivity. wikipedia.org
A variety of chiral ligands have been developed for this purpose, including those derived from natural products like camphor (B46023) and carbohydrates. mdpi.comresearchgate.net For instance, azetidine (B1206935) alcohols and tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) have been shown to be effective ligands in the dialkylzinc addition to aldehydes, achieving high enantiomeric excesses. wikipedia.org
Table 1: Examples of Chiral Ligands for Enantioselective Dialkylzinc Addition to Aldehydes
| Ligand Type | Example Ligand | Achieved Enantiomeric Excess (ee) | Reference |
| Amino Alcohol | (-)-3-exo-dimethylaminoisobornenol | High | wikipedia.org |
| Diol (TADDOL) | Tetraaryl-1,3-dioxolane-4,5-dimethanols | Up to 99% | wikipedia.org |
| Azetidine Alcohol | Not specified | 94-100% | wikipedia.org |
| Carbohydrate-based β-amino alcohol | D-fructose and sorbose derivatives | Up to 96% | mdpi.com |
The mechanism of the enantioselective addition of dialkylzinc to pyrimidine aldehydes, particularly in the context of the Soai reaction, is a subject of considerable research interest. researchgate.netresearchgate.net The Soai reaction is a remarkable example of asymmetric autocatalysis, where the chiral product alcohol acts as a catalyst for its own formation, leading to a significant amplification of enantiomeric excess. researchgate.netresearchgate.net
Recent mechanistic studies using high-resolution mass spectrometry have identified transient hemiacetalate isopropyl zinc complexes as key catalytic intermediates. researchgate.net These complexes are formed from the addition of the product alcoholate to the aldehyde. The diastereomeric nature of these intermediates allows for dual stereocontrol, which explains the observed high enantioselectivity. researchgate.net The kinetics of the reaction are influenced by the relative concentrations of heterodimeric and homodimeric catalytic complexes, leading to a non-linear relationship between the enantiomeric purity of the catalyst and the product. wikipedia.org
Optimizing the catalyst efficiency and the resulting enantiomeric excess in dialkylzinc additions is a key focus. The structure of the chiral ligand plays a pivotal role. For example, trifunctional chiral phosphoramide-Zn(II) complexes derived from cinchona alkaloids have been shown to be highly efficient catalysts for the addition of diethylzinc (B1219324) to aldehydes, affording the desired alcohols in excellent yields and with up to 99% ee. researchgate.net
The reaction conditions, such as solvent, temperature, and the concentration of reactants, also significantly impact the outcome. For instance, in some systems, the use of a co-additive like titanium tetraisopropoxide can enhance the catalytic activity and enantioselectivity. researchgate.net The optimization of these parameters is crucial for developing a practical and efficient synthesis of this compound via this methodology.
Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols
A more recent and innovative approach involves the use of iridium catalysis. An iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols has been developed to construct multifunctionalized pyrimidine-fused oxazepines. researchgate.netnih.govacs.org This reaction proceeds with high yields and excellent enantioselectivities. researchgate.netnih.govacs.org
In the presence of a chiral-bridged biphenyl (B1667301) phosphoramidite (B1245037) ligand and triethylborane, this process can yield products in up to 99% yield with an enantiomeric excess of 99.5%. researchgate.netnih.govacs.org This methodology addresses the challenge of the low nucleophilicity of aliphatic alcohols in allylic substitution reactions. researchgate.netacs.org The success of this reaction highlights the potential of chiral-bridged biphenyl phosphoramidites in asymmetric catalysis. researchgate.netacs.org While this specific reaction leads to a pyrimidine-fused oxazepine, the underlying principles of iridium-catalyzed asymmetric transformations could potentially be adapted for the synthesis of chiral pyrimidine alcohols like this compound.
Table 2: Iridium-Catalyzed Asymmetric Allylic Etherification of Pyrimidinemethanols
| Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| [Ir(cod)Cl]₂ / Chiral-bridged biphenyl phosphoramidite ligand L3 / Triethylborane | Up to 99% | Up to 99.5% | researchgate.netnih.govacs.org |
Deracemization Strategies for Racemic Pyrimidine Alcohols
Deracemization is an elegant strategy that converts a racemic mixture of a chiral compound into a single enantiomer, theoretically allowing for a 100% yield. This approach is particularly attractive when a racemic synthesis is more straightforward than a direct asymmetric synthesis. Several methods have been developed for the deracemization of racemic alcohols, which could be applied to racemic 1-(5-bromopyrimidin-2-yl)ethanol. researchgate.netrsc.orgnih.gov
One prominent strategy involves a redox-neutral cascade. researchgate.netrsc.org This can be achieved through a combination of photooxidation and enzymatic reduction. rsc.org In this process, the racemic alcohol is first oxidized to the corresponding ketone, which is then stereoselectively reduced back to one of the enantiomers of the alcohol using a ketoreductase. rsc.org This method has been successfully applied to a variety of racemic alcohols, yielding the desired (R)- or (S)-enantiomers in high yields and with excellent stereoselectivity. rsc.org
Another approach utilizes visible-light-driven catalytic deracemization. nih.gov This method employs a heterogeneous dehydrogenation photocatalyst in tandem with a chiral homogeneous hydrogenation catalyst. The photocatalyst oxidizes the alcohol to the ketone, and the chiral hydrogenation catalyst then reduces the ketone to the enantiomerically enriched alcohol. nih.gov This process has been shown to be effective for a range of racemic aryl alkyl alcohols. nih.gov
Chemoenzymatic deracemization in a continuous flow system has also been demonstrated. rsc.org In this setup, a racemic alcohol is oxidized to the prochiral ketone in a first catalytic bed containing a heterogeneous catalyst, and the resulting ketone is then stereoselectively reduced in a second bed containing an immobilized alcohol dehydrogenase. rsc.org This integrated system has achieved high conversions and selectivities for various racemic alcohols. rsc.org
These deracemization strategies offer powerful alternatives for accessing enantiopure this compound from its racemic mixture.
Stereochemical Assignment and Absolute Configuration Determination of this compound (e.g., Mosher Method)
Confirming the absolute configuration of a newly synthesized chiral center is a critical step in asymmetric synthesis. The Mosher method is a widely respected NMR spectroscopic technique used to determine the absolute stereochemistry of chiral secondary alcohols and amines. nih.govsigmaaldrich.com The method relies on converting the chiral alcohol into a pair of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu
The core principle of the analysis is that the two resulting diastereomers, the (R)-alcohol/(R)-MTPA ester and the (R)-alcohol/(S)-MTPA ester, will exhibit different chemical shifts in their ¹H NMR spectra. stackexchange.com By systematically comparing these spectra, the spatial arrangement of the substituents around the chiral center of the original alcohol can be deduced.
For this compound, the procedure involves two separate reactions:
Esterification with (R)-(-)-MTPA chloride to form the (R,R)-diastereomer.
Esterification with (S)-(+)-MTPA chloride to form the (R,S)-diastereomer.
Once synthesized, ¹H NMR spectra are acquired for both diastereomeric esters. The analysis focuses on the protons of the original alcohol moiety. According to the established conformational model of Mosher esters, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding effect. In the most stable conformation, the Cα-OCH₃, Cα-CF₃, and ester carbonyl groups are roughly coplanar with the carbinol proton (H-1). This arrangement places the phenyl group in a position where it shields the protons of one of the substituents on the chiral carbon (either the methyl group or the pyrimidinyl ring) and deshields the other.
To assign the configuration, the chemical shift difference (Δδ) is calculated for each corresponding proton by subtracting the chemical shifts of the (R)-MTPA ester from the (S)-MTPA ester (Δδ = δₛ - δᵣ).
For an (R)-alcohol: Protons on the side of the larger group (L) will have positive Δδ values (Δδ > 0), while protons on the side of the smaller group (Sₘ) will have negative Δδ values (Δδ < 0).
In the case of 1-(5-bromopyrimidin-2-yl)ethanol, the 5-bromopyrimidin-2-yl group is sterically larger (L) than the methyl group (Sₘ). Therefore, for the (R)-enantiomer, the protons of the pyrimidinyl ring are expected to show positive Δδ values, while the protons of the methyl group are expected to show negative Δδ values.
Interactive Table: Hypothetical ¹H NMR Data for Mosher Ester Analysis of this compound
This table presents a hypothetical data set to illustrate the expected outcome of a Mosher method analysis for confirming the (R) configuration. Actual chemical shifts may vary.
| Proton Assignment | δ for (R,S)-Ester (ppm) | δ for (R,R)-Ester (ppm) | Δδ (δₛ - δᵣ) | Sign of Δδ | Conclusion |
| Pyrimidinyl-H (L) | 8.95 | 8.90 | +0.05 | + | Consistent with (R)-config. |
| Methyl-H₃ (Sₘ) | 1.65 | 1.72 | -0.07 | - | Consistent with (R)-config. |
This systematic analysis of the chemical shift differences provides a reliable and non-crystalline method for the unambiguous assignment of the absolute configuration of this compound.
Asymmetric Autocatalysis and Chiral Amplification Involving Pyrimidine Alcohols
Fundamental Principles and Historical Context of Asymmetric Autocatalysis
Asymmetric autocatalysis is a chemical reaction in which a chiral product functions as an enantioselective catalyst to accelerate its own formation. nih.govnih.gov This process represents a form of catalytic self-replication, where the amount of the chiral catalyst increases as the reaction progresses. mdpi.com A key feature of such systems is their ability to exhibit non-linear effects, most notably the significant amplification of enantiomeric excess (ee).
The theoretical groundwork for asymmetric autocatalysis as a mechanism for the origin of homochirality was proposed by Frank in 1953. nih.govnih.gov He envisioned a model where a chiral molecule not only catalyzes its own synthesis but also inhibits the formation of its mirror image, a concept termed "mutual antagonism." nih.gov However, an experimental realization of this theory with significant chiral amplification remained elusive for decades.
A major breakthrough occurred in 1995 with the discovery by Soai and colleagues of a highly efficient asymmetric autocatalytic system. nih.govoup.com They found that chiral 5-pyrimidyl alkanols act as exceptionally effective asymmetric autocatalysts in the addition of diisopropylzinc (B128070) to the corresponding pyrimidine-5-carbaldehydes. nih.gov This reaction, now widely known as the Soai reaction, demonstrated for the first time a practical chemical system capable of amplifying a minute initial enantiomeric imbalance to a nearly enantiopure state, providing a powerful experimental model to study the principles of chiral amplification and symmetry breaking. nih.govresearchgate.net
Role of Chiral Pyrimidyl Alkanols as Highly Enantioselective Asymmetric Autocatalysts
Chiral pyrimidyl alkanols, including derivatives like (R)-1-(5-bromopyrimidin-2-yl)ethanol, are central to the Soai reaction's remarkable efficiency. These molecules serve as highly enantioselective asymmetric autocatalysts. acs.org In the reaction between a pyrimidine-5-carbaldehyde (B119791) and diisopropylzinc, the pyrimidyl alkanol product chelates to the zinc atom, forming a chiral catalyst complex. This complex then directs the addition of an isopropyl group from another diisopropylzinc molecule to the aldehyde, preferentially forming the same enantiomer of the alkanol.
The structure of the pyrimidyl alkanol is crucial for its catalytic activity. The nitrogen atoms in the pyrimidine (B1678525) ring are believed to play a key role in coordinating with zinc, organizing the transition state to achieve high levels of stereocontrol. Research has shown that various substituents on the pyrimidine ring are tolerated, and related structures such as 3-quinolyl and 5-carbamoyl-3-pyridyl alkanols also function as effective asymmetric autocatalysts. acs.orgnih.gov This demonstrates the robustness of this class of compounds in promoting enantioselective automultiplication. nih.gov
Amplification of Enantiomeric Excess (ee) in Autocatalytic Reactions
The most striking feature of the asymmetric autocatalysis involving pyrimidyl alkanols is the profound amplification of enantiomeric excess. researchgate.net This system can take a product with an almost immeasurably small ee and amplify it to a nearly enantiopure state (>99.5% ee). acs.orgnih.gov For instance, it has been demonstrated that a 2-alkynyl-5-pyrimidyl alkanol with an initial ee as low as approximately 0.00005% can be amplified to over 99.5% ee in just three consecutive autocatalytic cycles. nih.gov During this process, the initial major enantiomer is multiplied by a factor of about 630,000, while the minor enantiomer is multiplied by a factor of less than 1,000. acs.orgnih.gov
This significant amplification is a hallmark of the Soai reaction and is a direct consequence of the autocatalytic cycle coupled with the mutual inhibition of the enantiomeric pathways. nih.gov The reaction provides a powerful demonstration of how a minuscule chiral bias, which could arise from statistical fluctuations or external chiral influences, can be escalated to the state of homochirality observed in biological systems.
Table 1: Example of Enantiomeric Excess Amplification in Consecutive Asymmetric Autocatalysis
| Consecutive Reaction | Initial ee of Catalyst (%) | Final ee of Product (%) |
|---|---|---|
| 1 | ~0.00005 | 57 (S) |
| 2 | 57 (S) | >99.5 (S) |
| 3 | >99.5 (S) | >99.5 (S) |
Data based on findings for 2-alkynyl-5-pyrimidyl alkanol. nih.gov
Studies on Spontaneous Absolute Asymmetric Synthesis and Symmetry Breaking
The high sensitivity and amplification power of the Soai reaction have enabled the experimental study of spontaneous absolute asymmetric synthesis—the generation of an enantioenriched product from exclusively achiral starting materials and conditions, without the intervention of any external chiral influence. nih.gov When pyrimidine-5-carbaldehyde and diisopropylzinc are reacted together without any added chiral initiator, an enantioenriched pyrimidyl alkanol is still formed. nih.gov
Chiral Discrimination Methodologies Employing Asymmetric Autocatalysis
The extreme sensitivity of the pyrimidyl alkanol autocatalytic system to chiral influences makes it an outstanding method for the detection and discrimination of chirality in other molecules and materials. nih.govnih.gov A very small enantiomeric excess of an external chiral compound, known as a "chiral trigger," can bias the stochastic outcome of the reaction, leading to the preferential formation of one enantiomer of the pyrimidyl alkanol with a high ee. rsc.org The absolute configuration of the resulting alkanol is directly correlated to the configuration of the chiral trigger. nih.gov
Asymmetric autocatalysis has been successfully employed to determine the absolute configuration of a wide variety of organic compounds, even when they possess a very low ee. nih.gov For example, chiral alcohols such as methyl mandelate (B1228975) or 2-butanol (B46777) with initial ee's as low as 0.05-0.1% can act as effective chiral initiators, producing pyrimidyl alkanol with a much higher ee and a predictable absolute configuration. nih.gov
This methodology is particularly effective for discriminating the chirality of amino acids. nih.gov The presence of an amino acid like leucine, even with a small enantiomeric imbalance, can trigger the autocatalytic reaction to produce a highly enantioenriched pyrimidyl alkanol. nih.gov By observing the configuration of the alkanol product, the absolute configuration of the triggering amino acid can be determined. nih.gov This high sensitivity makes the Soai reaction a potential tool for detecting minute chiral imbalances in extraterrestrial samples, such as meteorites. nih.gov
The chiral discrimination ability of asymmetric autocatalysis extends beyond organic molecules to the realm of inorganic materials. The chirality of inorganic crystals, such as quartz, has been shown to act as an effective chiral trigger for the Soai reaction. nih.govnih.govresearchgate.net
In a landmark experiment, performing the reaction in the presence of powdered d-quartz resulted in the formation of (S)-pyrimidyl alkanol with up to 97% ee. Conversely, using l-quartz powder as the trigger led to the formation of the (R)-alkanol with a similarly high ee. nih.gov This demonstrates a direct correlation between the macroscopic chirality of the mineral crystal and the molecular chirality of the organic product. Similar results have been obtained with other chiral inorganic crystals like sodium chlorate (B79027) and cinnabar, as well as with the enantiotopic faces of achiral crystals. nih.govacs.org These findings support the hypothesis that chiral minerals could have played a role in inducing the initial chiral bias on a prebiotic Earth. nih.gov
Table 2: Chiral Discrimination of Quartz Using Asymmetric Autocatalysis
| Chiral Trigger | Resulting Pyrimidyl Alkanol Enantiomer | Enantiomeric Excess (ee) (%) |
|---|---|---|
| d-Quartz | (S) | 97 |
| l-Quartz | (R) | 97 |
Results from the reaction of pyrimidine-5-carbaldehyde and diisopropylzinc in the presence of quartz powder. nih.gov
While the field of asymmetric autocatalysis has extensively studied various pyrimidine alcohols, specific research detailing the temperature-dependent enantioselectivity and mechanistic insights for this compound is not available in the provided search results. The existing literature primarily focuses on other substituted pyrimidyl alkanols. Therefore, a detailed article focusing solely on this compound, as per the user's strict instructions, cannot be generated.
General principles observed in closely related compounds, such as the reversal of enantioselectivity with temperature changes and the crucial role of zinc hemiacetalate complexes in the catalytic cycle, have been documented for other pyrimidyl alkanols. However, directly attributing these findings to this compound without specific experimental evidence would be scientifically inaccurate and violate the core instructions of this task.
Further experimental research is required to specifically investigate the behavior of this compound within asymmetric autocatalytic systems to provide the data necessary for the requested article.
Chemical Transformations and Reactivity of R 1 5 Bromopyrimidin 2 Yl Ethanol
Reactions Involving the Bromine Moiety on the Pyrimidine (B1678525) Ring
The bromine atom at the C5 position of the pyrimidine ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine core, which facilitates several classes of reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituent on the pyrimidine ring serves as an excellent electrophilic partner. While specific literature examples for (R)-1-(5-bromopyrimidin-2-yl)ethanol are not prevalent, the reactivity of 5-bromopyrimidine (B23866) derivatives is well-documented and provides a strong precedent for these transformations. nih.govmdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov For a substrate like this compound, this method could be used to introduce various aryl or heteroaryl substituents at the C5 position. st-andrews.ac.uk
Stille Coupling: The Stille reaction couples the bromopyrimidine with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, though their toxicity is a drawback. libretexts.org This reaction is known for its mild conditions and tolerance of sensitive functional groups, which would be crucial for preserving the chiral alcohol center in the starting material. researchgate.net
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide. researchgate.net This reaction is notable for its high reactivity and the ability to form C(sp³)-C(sp²) bonds, offering a broad scope for introducing diverse substituents. researchgate.net
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to 5-bromopyrimidine derivatives, which are expected to be applicable to this compound.
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95 |
| Stille | Aryltributylstannane | Pd₂(dba)₃ / P(fur)₃ | - | DMF | 60-90 |
| Negishi | Arylzinc Chloride | PdCl₂(dppf) | - | THF | 75-95 |
This data is representative of reactions with similar 5-bromopyrimidine substrates and may vary based on specific reagents and conditions.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the C5 position is generally less activated towards this reaction compared to the C2, C4, and C6 positions unless further activating groups are present. SNAr reactions on pyrimidine and other heteroaromatic systems are fundamental in medicinal chemistry. nih.gov The reaction typically proceeds via an addition-elimination mechanism through a negatively charged Meisenheimer intermediate. nih.gov For substitution to occur at the C5-bromo position, strong nucleophiles and potentially harsh reaction conditions might be required. In some cases, particularly with highly activated substrates or specific nucleophiles, these reactions can proceed through a concerted mechanism. nih.gov
Removal of the bromine atom can be a crucial step in a synthetic sequence. Various dehalogenation methods are available for aryl bromides. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a common and efficient method. Other reductive systems, including metal-free options using reagents like DMF/trialkylamine, have also been developed for the dehalogenation of 5-bromopyrimidine derivatives, offering milder and potentially more cost-effective alternatives.
Reactivity of the Pyrimidine Heterocycle under Various Conditions
The chemical reactivity of the pyrimidine heterocycle in this compound is primarily dictated by the electron-deficient nature of the diazine ring and the presence of a bromine atom at the C-5 position. This combination renders the pyrimidine core susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The bromine atom serves as a versatile functional handle, acting as an excellent leaving group in numerous synthetic operations.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C-5 position of the pyrimidine ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. eie.grwikipedia.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. eie.gr
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. acs.org 5-Bromopyrimidine derivatives readily participate in Suzuki-Miyaura couplings. For instance, the reaction of a 5-bromopyrimidine with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base affords the corresponding 5-aryl- or 5-heteroarylpyrimidine derivatives. The use of nickel catalysts in "green" alcohol solvents has also been reported as an effective alternative for these transformations. acs.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org The 5-bromopyrimidine moiety is an excellent substrate for this reaction, allowing for the introduction of various acetylene (B1199291) substituents at the C-5 position. rsc.org This transformation is a key step in the synthesis of medicinally important 4-aryl-5-alkynylpyrimidines. rsc.org The reaction typically proceeds by treating the 5-bromopyrimidine substrate with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While less commonly cited specifically for this compound, 5-bromopyrimidine derivatives are suitable substrates for Heck reactions, enabling the introduction of alkenyl groups at the C-5 position. eie.gr
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at positions bearing a good leaving group like bromine. wikipedia.orgchemistrysteps.com This reactivity is characteristic of nucleophilic aromatic substitution (SNAr), which proceeds via an addition-elimination mechanism. chemistrysteps.comyoutube.com
The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. chemistrysteps.com A variety of nucleophiles can be employed in this reaction. For example, the bromine atom of 5-bromopyrimidine can be displaced by oxygen nucleophiles, such as the alkoxide derived from an alcohol. This is exemplified in the synthesis of the dual endothelin receptor antagonist Macitentan, where a 2-alkoxy-5-bromopyrimidine is formed by reacting a substituted ethanol (B145695) with 2-chloro-5-bromopyrimidine in the presence of a base like sodium hydride. acs.org This demonstrates the feasibility of forming ether linkages at the pyrimidine core through an SNAr pathway.
The following interactive table summarizes the key transformations involving the pyrimidine heterocycle of 5-bromopyrimidine derivatives.
| Reaction Type | Reagents/Catalysts | Product Type | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base | 5-Arylpyrimidine | C-C |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | 5-Alkynylpyrimidine | C-C (sp) |
| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenylpyrimidine | C-C (sp²) |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻) | 5-Substituted Pyrimidine | C-O, C-S, C-N |
Advanced Spectroscopic Characterization Techniques for Chiral Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For (R)-1-(5-bromopyrimidin-2-yl)ethanol, various NMR techniques provide insights into its proton and carbon environments, allowing for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides characteristic signals that correspond to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The bromine atom at the 5-position of the pyrimidine ring will influence the chemical shift of the adjacent protons.
The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methine proton (-CH) adjacent to the hydroxyl group and the pyrimidine ring will likely appear as a quartet, due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet, coupling with the single methine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | 8.5 - 9.0 | s | - |
| Methine-CH | 4.8 - 5.2 | q | ~6.5 |
| Hydroxyl-OH | Variable | br s | - |
Note: These are predicted values and may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyrimidine ring will resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom bonded to the bromine (C-5) will have its chemical shift influenced by the halogen.
The carbinol carbon (-CHOH) will appear in the range of δ 60-70 ppm, and the methyl carbon (-CH₃) will be found at a much higher field (lower ppm value).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Pyrimidine) | 160 - 165 |
| C4/C6 (Pyrimidine) | 155 - 160 |
| C5 (Pyrimidine) | 110 - 120 |
| Methine-CHOH | 65 - 75 |
Note: These are predicted values and may vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methine proton (-CH) and the methyl protons (-CH₃), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. It would show correlations between the methine proton and the carbinol carbon, and between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the methine proton and the C2 carbon of the pyrimidine ring, confirming the attachment of the ethanol (B145695) side chain to the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected.
Common fragmentation pathways would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the ethanol side chain and the pyrimidine ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [M]⁺ | 216/218 | Molecular Ion |
| [M-CH₃]⁺ | 201/203 | Loss of a methyl radical |
| [M-H₂O]⁺ | 198/200 | Loss of water |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching. The C-H stretching vibrations of the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. A C-O stretching vibration for the alcohol would be expected in the 1000-1200 cm⁻¹ range. The C-Br stretch would appear at lower wavenumbers, typically below 800 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Stretching (broad) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (pyrimidine) | 1400-1600 | Stretching |
| C-O (alcohol) | 1000-1200 | Stretching |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. wikipedia.orgspringernature.com For a chiral, enantiomerically pure compound like this compound, obtaining a single crystal of suitable quality is the first and most critical step.
The process involves directing a beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of electrons within the crystal lattice. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed.
A key aspect of determining the absolute configuration of a chiral molecule is the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the molecule (in this case, the bromine atom is a significant anomalous scatterer), it causes a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The differences in intensity between these Bijvoet pairs can be measured and used to determine the absolute stereochemistry of the molecule.
While a specific crystal structure for this compound is not publicly available, the foundational 5-bromopyrimidine (B23866) moiety has been crystallized and its structure determined. nih.gov This provides a solid reference for the expected bond lengths and angles within the pyrimidine ring of the target molecule.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z (molecules/unit cell) | 2 or 4 |
| Key Torsion Angle (C-C-O-H) | Defines the conformation of the ethanol side chain |
| Flack Parameter | Close to 0 for the correct enantiomer |
This table presents expected values based on crystallographic data of similar small organic molecules and is for illustrative purposes.
The successful determination of the crystal structure would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Most importantly, it would unambiguously confirm the (R) configuration at the chiral center.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. ic.ac.uk This is crucial in verifying the enantiopurity of a sample of this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC):
For chiral alcohols like 1-(5-bromopyrimidin-2-yl)ethanol, polysaccharide-based CSPs are highly effective. nih.govspringernature.com Columns such as those derived from cellulose (B213188) or amylose, functionalized with carbamate (B1207046) or benzoate (B1203000) groups, have demonstrated broad applicability for the separation of aryl alcohol enantiomers. researchgate.netacs.org
A typical analytical method would involve dissolving the sample in a suitable organic solvent and injecting it onto the chiral HPLC column. The mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is carefully optimized to achieve baseline separation of the two enantiomers. Detection is commonly performed using a UV detector, as the pyrimidine ring is a strong chromophore.
Table 2: Illustrative Chiral HPLC Method for 1-(5-bromopyrimidin-2-yl)ethanol
| Parameter | Condition |
| Column | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of (R) and (S) enantiomers |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a pure sample of this compound, only one peak should be observed at the retention time corresponding to the (R)-enantiomer.
Gas Chromatography (GC):
Chiral Gas Chromatography is another powerful technique for determining enantiomeric excess, particularly for volatile and thermally stable compounds. azom.com While direct analysis of alcohols is possible on some specialized columns, derivatization is often employed to improve volatility and chromatographic performance. nih.gov However, for aromatic alcohols, direct injection without derivatization can be successful. nih.gov
The principle is similar to HPLC, utilizing a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The separation of enantiomers occurs based on the differential interactions with the chiral selector.
Table 3: Illustrative Chiral GC Method for 1-(5-bromopyrimidin-2-yl)ethanol
| Parameter | Condition |
| Column | Cyclodextrin-based (e.g., Rt-βDEXsm) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial Temp: 100°C, Ramp: 5°C/min to 200°C |
| Injector Temp | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Expected Result | Two well-resolved peaks for the enantiomers |
The choice between HPLC and GC depends on the specific properties of the compound and the available instrumentation. Both techniques provide reliable and accurate determination of enantiomeric excess.
Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the stereochemical environment of chromophores. In this compound, the 5-bromopyrimidine ring acts as the primary chromophore.
When a chiral molecule is irradiated with circularly polarized light, the electronic transitions of its chromophores will interact differently with left and right polarized light, resulting in a CD spectrum. The spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are characteristic of the absolute configuration and conformation of the molecule.
While a CD spectrum for this compound has not been reported in the literature, we can predict its general features by analogy to similar chiral aromatic alcohols, such as (R)-1-phenylethanol. nih.gov Saturated chiral alcohols themselves exhibit CD signals in the far-UV region (185-198 nm). rsc.orgrsc.org However, the presence of the aromatic pyrimidine ring will give rise to more intense Cotton effects at longer wavelengths, typically corresponding to the π-π* transitions of the aromatic system.
Table 4: Predicted Circular Dichroism Data for this compound
| Wavelength Region (nm) | Associated Transition | Expected Sign of Cotton Effect |
| ~250-280 | π-π* of pyrimidine ring | Positive or Negative |
| ~200-230 | π-π* of pyrimidine ring | Opposite to the above |
| <200 | n-σ* of alcohol | Positive or Negative |
The signs of the Cotton effects are predictive and would need to be confirmed by experimental measurement and potentially supported by quantum mechanical calculations. researchgate.netnih.gov
The CD spectrum serves as a unique fingerprint for the (R)-enantiomer. Its mirror image, the (S)-enantiomer, would produce a CD spectrum of equal magnitude but opposite sign at all wavelengths. Therefore, CD spectroscopy is a powerful, non-destructive method for confirming the absolute configuration of a chiral compound in solution, complementing the solid-state information from X-ray crystallography and the purity assessment from chiral chromatography.
Strategic Applications of R 1 5 Bromopyrimidin 2 Yl Ethanol in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Multistep Organic Synthesis
A chiral building block, or synthon, is a molecule that possesses at least one stereocenter and can be incorporated into a larger molecule during a multistep synthesis, thereby transferring its specific stereochemical information to the final product. bgu.ac.il The development of new drugs increasingly requires the use of such chiral building blocks because biological targets, like enzymes and receptors, are themselves chiral, and interaction with them often requires a strict match of stereochemistry.
(R)-1-(5-bromopyrimidin-2-yl)ethanol is a prime example of such a building block. Its utility stems from several key structural features: the (R)-configuration at the carbon bearing the hydroxyl group, the reactive secondary alcohol, and the synthetically versatile 5-bromopyrimidine (B23866) moiety. In a multistep synthesis, the chiral alcohol center is introduced early and carried through subsequent reactions to establish the stereochemistry of a key part of the target molecule.
The typical synthetic strategy involves leveraging the distinct reactivity of the alcohol and the aryl bromide. The hydroxyl group can be protected using a standard protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) to prevent unwanted reactions in subsequent steps. With the alcohol protected, the C-Br bond on the pyrimidine (B1678525) ring becomes the primary site for modification. This position is highly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations. researchgate.net These reactions allow for the attachment of a wide range of substituents, effectively building the molecular complexity. Once the core structure is assembled, the protecting group on the alcohol can be removed, and the hydroxyl group can be further functionalized (e.g., oxidized to a ketone, inverted, or used as a handle for another coupling reaction). This stepwise and controlled approach is fundamental to modern multistep organic synthesis.
Table 1: Key Molecular Features and Synthetic Utility
| Feature | Description | Strategic Application in Multistep Synthesis |
| (R)-Stereocenter | A defined chiral center at the ethanol (B145695) moiety. | Introduces a specific, predetermined stereochemistry into the target molecule, crucial for biological activity. |
| Secondary Alcohol (-OH) | A reactive functional group. | Can be protected for sequential reactions, oxidized to a ketone for further elaboration, or used as a nucleophile. |
| 5-Bromo Substituent (-Br) | An accessible reaction handle on the pyrimidine ring. | Serves as a key site for transition-metal-catalyzed cross-coupling reactions to build molecular complexity. |
| Pyrimidine Ring | A nitrogen-containing heterocyclic core. | Provides a rigid scaffold and potential hydrogen bond acceptors, often found in bioactive molecules. bu.edu.eg |
Precursor for Novel Heterocyclic Compounds with Defined Stereochemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast number of biologically active compounds, including nucleic acids and many therapeutic agents. bu.edu.eg this compound serves not only as a building block to be incorporated into a larger structure but also as a direct precursor for the synthesis of new, more complex heterocyclic systems where the pyrimidine ring itself is the core. The defined stereochemistry of the ethanol side chain is a critical feature, allowing for the creation of novel chiral heterocyclic molecules.
The synthetic versatility of this precursor is rooted in the reactivity of its functional groups. The bromine atom at the 5-position can be exploited to construct fused ring systems. For example, through a sequence of a coupling reaction followed by an intramolecular cyclization, one could synthesize thieno[2,3-d]pyrimidines, furopyrimidines, or other fused bicyclic heterocycles, which are known to possess diverse pharmacological activities. researchgate.net The synthesis of such fused systems often relies on the strategic installation of functional groups via reactions at the bromo-position. mdpi.comnih.govresearchgate.net
Table 2: Reactive Sites as Handles for Heterocycle Synthesis
| Reactive Site | Potential Transformation | Resulting Heterocyclic Structure |
| C5-Bromo Position | Suzuki or Stille Coupling | Bi-aryl or vinyl-substituted pyrimidines. |
| C5-Bromo Position | Sonogashira Coupling | Alkynyl-pyrimidines, precursors for further cyclization. |
| C5-Bromo Position | Buchwald-Hartwig Amination | 5-Amino-pyrimidine derivatives, leading to fused pyrazines or imidazoles. |
| C1-Hydroxyl Group | Oxidation to Ketone | Precursor for condensation reactions to form fused pyridines or pyrazines. |
| Both Sites Combined | Intramolecular Cyclization | Fused bicyclic systems (e.g., chiral dihydropyrimido-oxazines) after initial modification at the C5 position. |
Exploration in Novel Catalytic Systems (e.g., as a Chiral Ligand Component)
Asymmetric catalysis is a powerful tool in organic synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The heart of most of these catalysts is a chiral ligand, which coordinates to a metal center and creates a chiral environment, directing the stereochemical outcome of the reaction. nih.gov Chiral ligands derived from pyridine (B92270) and related N-heterocycles have a long and successful history in this field. nih.govresearchgate.net
This compound possesses the necessary structural elements to be explored as a component in novel chiral catalytic systems. The molecule contains three potential donor atoms for metal coordination: the two nitrogen atoms of the pyrimidine ring (at positions 1 and 3) and the oxygen atom of the hydroxyl group. This arrangement allows it to potentially act as a bidentate N,O- or N,N-ligand, forming a stable five-membered chelate ring with a metal center—a common and effective motif in asymmetric catalysis.
The strategic value lies in its modularity. The basic N,O-chelate structure derived from the parent molecule could be tested directly in reactions like asymmetric transfer hydrogenation or additions to carbonyls. Furthermore, the molecule can serve as a scaffold for the synthesis of more complex and finely tuned ligands. The bromine atom provides a convenient point for modification to alter the steric and electronic properties of the ligand, which is a key strategy in catalyst optimization. For example, replacing the bromine with bulky groups can create a more defined chiral pocket around the metal center, potentially leading to higher enantioselectivity. The hydroxyl group could also be derivatized, for instance, by conversion to a phosphine, to create highly effective P,N-type ligands. While specific applications of this exact molecule as a ligand are not yet widely reported, its structural analogy to known successful ligand classes makes it a promising candidate for exploration in the development of new asymmetric catalytic methods.
Table 3: Potential Application as a Chiral Ligand Component
| Structural Feature | Role in Catalysis | Potential Catalytic Application |
| Pyrimidine Nitrogens & Alcohol Oxygen | Act as N,O or N,N donor atoms to coordinate with a metal center (e.g., Ru, Rh, Ir, Pd). nih.gov | Asymmetric hydrogenation, hydrosilylation, conjugate additions. |
| (R)-Stereocenter | Induces chirality in the catalyst's spatial environment. | Controls the stereochemical outcome of the catalyzed reaction, leading to one enantiomer preferentially. |
| 5-Bromo Substituent | Site for synthetic modification. | Allows for tuning of the ligand's steric and electronic properties to optimize catalyst performance. |
| Rigid Heterocyclic Backbone | Provides a well-defined and predictable coordination geometry. | Enhances the effective transfer of chirality from the ligand to the reaction substrate. |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current research landscape is dominated by the study of pyrimidyl alkanols as highly efficient asymmetric autocatalysts in the enantioselective addition of diisopropylzinc (B128070) to the corresponding pyrimidine (B1678525) carbaldehydes. nih.govnih.gov This process, known as the Soai reaction, is a cornerstone of research into the amplification of chirality and the origins of homochirality in nature. wikipedia.orgacs.org
Key achievements in this field are profound and have reshaped our understanding of asymmetric synthesis:
Amplification of Enantiomeric Excess: The most significant achievement is the ability of pyrimidyl alkanols to amplify enantiomeric excess (ee) from minuscule levels (e.g., ca. 0.00005%) to a nearly enantiopure state (>99.5% ee). nih.govrsc.org This demonstrates an extraordinary automultiplication of the chiral molecule. acs.org
Spontaneous Symmetry Breaking: Researchers have achieved spontaneous absolute asymmetric synthesis using pyrimidyl alkanol systems. In the absence of any external chiral initiator, the reaction between a pyrimidine-5-carbaldehyde (B119791) and diisopropylzinc can stochastically produce either the (R)- or (S)-alkanol with a significant enantiomeric excess. rsc.orgrsc.org This provides a compelling experimental model for the origin of biological homochirality.
Sensitivity to Chiral Triggers: The asymmetric autocatalysis of pyrimidyl alkanols is exquisitely sensitive, capable of being initiated by a wide array of chiral sources. nih.gov These include not only conventional chiral molecules but also physical sources like circularly polarized light and the chiral surfaces of inorganic crystals like quartz. acs.orgrsc.orgresearchgate.net This high sensitivity has established the reaction as a powerful tool for detecting and amplifying subtle chiral influences. acs.org
Emerging Methodologies for Enhanced Enantioselectivity and Synthetic Efficiency
While the Soai reaction already exhibits unparalleled enantioselectivity, future research is focused on refining its efficiency, broadening its scope, and developing alternative synthetic routes.
Mechanistic Elucidation: A primary focus is on unraveling the complex mechanism of the Soai reaction. Advanced techniques such as in-situ high-resolution mass spectrometry and kinetic profiling are being used to identify elusive intermediates, such as transient hemiacetalate isopropyl zinc complexes, which are believed to be key to the catalytic cycle and enantioselectivity. researchgate.net A deeper mechanistic understanding will guide the design of new and more efficient autocatalytic systems. researchgate.net
Alternative Catalytic Systems: Beyond autocatalysis, other methodologies for the synthesis of chiral pyrimidyl alkanols are being explored. The use of external chiral catalysts, such as chiral amino alcohols like (1S,2R)-N,N-Dibutylnorephedrine, has been shown to effectively catalyze the enantioselective addition of dialkylzincs to pyrimidine-5-carbaldehydes, achieving high enantioselectivities (up to 94% ee). elsevierpure.comresearchgate.net
Green Chemistry and Sustainable Synthesis: Future synthetic methodologies will increasingly align with the principles of green chemistry. chiralpedia.com This includes the development of recyclable catalysts, the use of more environmentally benign solvents, and the implementation of continuous flow processes to improve efficiency and reduce waste. chiralpedia.commdpi.com Microwave-assisted synthesis is another avenue being explored to significantly reduce reaction times and improve energy efficiency. mdpi.com
Potential for Unexplored Chemical Reactivity and Transformations
Beyond its role in autocatalysis, the structure of (R)-1-(5-bromopyrimidin-2-yl)ethanol offers significant potential for a variety of chemical transformations, positioning it as a valuable chiral building block.
Functional Group Handles for Synthesis: The molecule possesses two key functional groups ripe for further modification: the secondary alcohol and the bromo substituent. The hydroxyl group can be used for esterification, etherification, or as a directing group in subsequent reactions. The bromine atom on the pyrimidine ring is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or amino substituents. nih.gov
Precursor to Biologically Active Molecules: The pyrimidine core is a common scaffold in medicinal chemistry. Notably, the (5-bromopyrimidin-2-yl)oxy)ethoxy moiety is a key structural component of Macitentan, a dual endothelin receptor antagonist. acs.org This suggests that this compound could serve as a chiral precursor for the synthesis of novel, enantiomerically pure pharmaceutical analogues.
Development of Chiral Ligands: The nitrogen atoms of the pyrimidine ring and the hydroxyl group can act as coordination sites for metal centers. This opens the possibility of using this compound or its derivatives as chiral ligands in other asymmetric catalytic transformations, expanding its utility beyond its own synthesis. researchgate.net
Expanding the Scope of Asymmetric Autocatalysis Applications and Theoretical Understanding
The study of pyrimidyl alkanols like this compound continues to push the boundaries of our understanding of chirality and catalysis.
Probing the Limits of Chiral Recognition: The extreme sensitivity of the Soai reaction allows it to be used as an analytical tool to recognize and amplify minute chiral effects. It has successfully discriminated chirality arising solely from isotopic substitution (e.g., ¹³C/¹²C), demonstrating a level of recognition that is difficult to achieve by other means. nih.govacs.org Future work could explore its sensitivity to other subtle forms of chirality.
Modeling Prebiotic Scenarios: Asymmetric autocatalysis provides a powerful experimental platform for testing theories on the origin of life. rsc.org By simulating prebiotic conditions, researchers can investigate how a small initial chiral imbalance, potentially generated by physical forces, could have been amplified to achieve the homochirality observed in biological systems today. rsc.org
Designing New Autocatalytic Systems: The principles learned from the Soai reaction are guiding the rational design of new autocatalytic systems. researchgate.net By modifying the structure of the pyrimidyl alkanol and the aldehyde precursor, researchers aim to develop novel reactions that exhibit similar amplification of enantiomeric excess but with different substrates, potentially leading to new pathways for the efficient synthesis of a broader range of enantiopure compounds. nih.govmdpi.com
Table of Physicochemical Properties
Detailed experimental data for this compound is not widely available. The following table presents predicted or generic properties based on its structure.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Chirality | Contains one stereocenter |
| Solubility | Likely soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane |
Table of Key Research Findings
| Finding | Significance | Reference(s) |
| Asymmetric Autocatalysis | The chiral product, a pyrimidyl alkanol, acts as a catalyst for its own formation. | acs.org, nih.gov, wikipedia.org |
| Amplification of ee | Enantiomeric excess can be amplified from <0.0001% to >99.5%. | nih.gov, rsc.org, nih.gov |
| Spontaneous Asymmetric Synthesis | Enantioenriched product can be formed without any external chiral source. | rsc.org, rsc.org |
| High Sensitivity | The reaction can be triggered by various weak chiral influences, including isotopic chirality. | acs.org, nih.gov |
Q & A
Q. What synthetic methodologies are commonly employed for preparing (R)-1-(5-bromopyrimidin-2-yl)ethanol?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a bromopyrimidine precursor can react with an ethanol derivative under reflux conditions. Purification often involves column chromatography with gradients of ethyl acetate/hexanes and methanol/dichloromethane to isolate the enantiomerically pure product. Characterization includes (e.g., δ 8.32–8.46 ppm for pyrimidine protons) and LCMS () to confirm structure and purity .
Q. How can reaction completion be monitored during synthesis?
Thin-layer chromatography (TLC) with UV visualization is routinely used to track reaction progress. For example, in hydrazone-forming reactions (analogous to pyrimidine derivatives), TLC in ethanol-based solvent systems helps identify intermediates and final products .
Q. What analytical techniques validate the enantiomeric purity of this compound?
Chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) is recommended. X-ray crystallography can also confirm absolute configuration, as demonstrated in related bromopyrimidine hydrazones, where dihedral angles and hydrogen-bonding networks distinguish enantiomers .
Advanced Research Questions
Q. How do crystallographic methods resolve structural ambiguities in bromopyrimidine derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. For instance, the pyrimidine ring in analogous compounds shows planarity deviations ≤ 0.011 Å, and hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the crystal lattice. Data-to-parameter ratios > 20:1 ensure refinement reliability .
Q. What strategies optimize aqueous solubility for biological assays?
Co-solvents like DMSO or methanol (10–20% v/v) are empirically tested. Derivatives with polar substituents (e.g., hydroxyl groups) show improved solubility. Solubility can also be predicted using calculated logP values (~2.1) and topological polar surface area (45.6 Ų) .
Q. How are hydrogen-bonding networks analyzed in crystal structures?
Hydrogen-bond distances (e.g., 2.8–3.2 Å for O–H⋯N) and angles (150–170°) are quantified using SC-XRD data. Software like Mercury or PLATON visualizes these interactions, which influence packing motifs and stability. For example, water molecules in hydrates mediate intermolecular bonds, forming 2D networks .
Q. How do researchers reconcile contradictory spectroscopic data?
Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Cross-validation with high-resolution techniques (HRMS, ) and computational modeling (DFT for expected chemical shifts) resolves ambiguities. For example, bromine isotope patterns (79/81 ) in LCMS confirm molecular identity .
Q. What are the challenges in synthesizing enantioselective bromopyrimidine derivatives?
Racemization during synthesis is mitigated by low-temperature reactions and chiral catalysts. For (R)-configured ethanol derivatives, asymmetric reduction of ketone precursors (e.g., using Ru-BINAP complexes) achieves high enantiomeric excess (>90%). Chiral stationary phases in HPLC further validate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
